molecular formula C12H24Br2N4S2 B4045587 2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide

2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide

Cat. No.: B4045587
M. Wt: 448.3 g/mol
InChI Key: IXLMRHYALVKWPB-UHFFFAOYSA-N
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Description

2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide is a useful research compound. Its molecular formula is C12H24Br2N4S2 and its molecular weight is 448.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-[1,4-butanediylbis(thio)]bis-1,4,5,6-tetrahydropyrimidine dihydrobromide is 447.97886 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks constructed with derivatives similar to 2,2'-[1,4-butanediylbis(thio)]bis-1,4,5,6-tetrahydropyrimidine dihydrobromide have shown promise in environmental applications. For instance, thiophene-based MOFs exhibit efficient luminescence sensing for environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This finding is significant in developing recyclable detection sensors for these contaminants (Zhao et al., 2017).

Synthesis and Reactivity Studies

Research has delved into the synthesis and reactivity of compounds related to 2,2'-[1,4-butanediylbis(thio)]bis-1,4,5,6-tetrahydropyrimidine dihydrobromide. For example, studies on tetrahydrodicyclobuta[b,d]thiophene have revealed its unusually enhanced reactivities due to large ring strain, leading to interesting chemical behaviors (Nakayama & Kuroda, 1993).

Catalytic Applications

Certain bis(amidate) lanthanide amides, which are structurally related to the compound , have been successfully used as catalysts in the addition of amines to carbodiimides. These catalysts have shown efficacy in transformations under solvent-free conditions, highlighting their potential in green chemistry applications (Cheng et al., 2015).

Novel Hybrid Molecule Synthesis

Innovative synthesis methods have been developed for novel bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), linked to various moieties. These methods demonstrate the versatility of compounds related to 2,2'-[1,4-butanediylbis(thio)]bis-1,4,5,6-tetrahydropyrimidine dihydrobromide in creating diverse molecular structures (Diab et al., 2021).

Antimicrobial Studies

Research into similar compounds has included studying their antimicrobial activities. For instance, fused thiazolopyrimidine derivatives have been evaluated for their antimicrobial properties, contributing to the understanding of the biological applications of these compounds (Gupta & Chaudhary, 2013).

Properties

IUPAC Name

2-[4-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4S2.2BrH/c1(9-17-11-13-5-3-6-14-11)2-10-18-12-15-7-4-8-16-12;;/h1-10H2,(H,13,14)(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLMRHYALVKWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SCCCCSC2=NCCCN2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Br2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 2
Reactant of Route 2
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 3
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 4
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 5
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 6
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.